molecular formula C7H12O5S B12310194 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

Katalognummer: B12310194
Molekulargewicht: 208.23 g/mol
InChI-Schlüssel: VZWXCLFIEYSJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound also features a methoxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the reaction of appropriate thiane derivatives with methoxy and carboxylic acid functional groups. One common method includes the oxidation of thiane derivatives using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with biological molecules, leading to alterations in their function. Additionally, the methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Dioxo-hexahydro-1lambda6-thiopyran-4-carboxylic acid
  • 3-Methyl-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
  • 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid

Uniqueness

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the thiane ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, setting it apart from other similar sulfur-containing heterocycles .

Eigenschaften

Molekularformel

C7H12O5S

Molekulargewicht

208.23 g/mol

IUPAC-Name

4-methoxy-1,1-dioxothiane-4-carboxylic acid

InChI

InChI=1S/C7H12O5S/c1-12-7(6(8)9)2-4-13(10,11)5-3-7/h2-5H2,1H3,(H,8,9)

InChI-Schlüssel

VZWXCLFIEYSJEL-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCS(=O)(=O)CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.